Pirprofen

Description

Historical Context of Pirprofen as a Non-Steroidal Anti-Inflammatory Drug (NSAID) Research

This compound was developed as a non-steroidal anti-inflammatory drug and was introduced to the market by Ciba-Geigy in 1982. It was indicated for the treatment of conditions such as arthritis and pain. wikipedia.org As an NSAID, this compound's mechanism of action involves the inhibition of prostaglandin (B15479496) synthesis, specifically by inhibiting cyclooxygenase, an enzyme that converts arachidonic acid to cyclic endoperoxides, which are precursors of prostaglandins (B1171923). nih.govkoreascience.kr Prostaglandins play a significant role in inflammatory processes. Early research focused on understanding its pharmacodynamic and pharmacokinetic properties. medkoo.com Studies in the 1970s and 1980s explored its disposition in biological systems. medkoo.com

Academic research during this period often involved comparing this compound to other established NSAIDs and placebo in various inflammatory and pain conditions. For instance, studies investigated this compound's efficacy in rheumatoid arthritis and osteoarthrosis, comparing it to compounds like piroxicam (B610120) and naproxen (B1676952). researchgate.net Research also extended to its potential use in treating conditions like migraine and sports injuries, evaluating its effectiveness against other analgesics and anti-inflammatory agents. medkoo.comresearchgate.netmdpi.comnih.gov These investigations aimed to position this compound within the existing landscape of NSAID therapies.

Significance of this compound Studies in Pharmaceutical Sciences

Studies involving this compound have contributed to pharmaceutical sciences by providing data points within the extensive research on NSAIDs. Research into its structure, such as the determination of its crystal structure, aimed to provide information potentially useful for understanding its interaction with target enzymes and for the design of related compounds. koreascience.kr The crystal structure analysis revealed details about the molecule's conformation and how molecules interact in the solid state, forming dimers through hydrogen bonds at the carboxyl group. koreascience.kr

Comparative studies, although sometimes limited by certainty levels, offered insights into the relative effectiveness of this compound compared to other NSAIDs in specific conditions. For example, one study suggested that this compound might lead to a large reduction in the need for rescue medication in renal colic compared to indomethacin (B1671933). researchgate.net Such findings, while requiring further confirmation, contribute to the comparative pharmacology of NSAIDs.

Furthermore, research into the biochemical effects of this compound, such as its impact on serum biochemical contents in animal models, has been part of broader toxicological investigations in pharmaceutical research. bu.edu.eg Studies exploring the potential for other compounds to mitigate biochemical changes associated with this compound administration highlight ongoing research efforts to understand and potentially address drug-induced effects. bu.edu.eg The history of this compound, including its eventual withdrawal from the market due to adverse events like fatal liver toxicity, underscores the critical importance of comprehensive research into the safety profiles of pharmaceutical compounds, even though the detailed safety/adverse effect profiles themselves are outside the scope of this article. wikipedia.orgplos.org Predictive models in pharmaceutical science have also used data from withdrawn drugs like this compound to assess their ability to identify potential drug-induced liver injury. plos.org

Here is a summary of some research findings involving this compound:

| Study Focus | Comparator(s) | Key Finding (Academic Context) | Certainty Level (where available) | Source |

| Rheumatoid Arthritis | Piroxicam, Placebo | This compound (1200 mg/daily) significantly superior to placebo; in some respects more active than piroxicam (20 mg/daily). | Not specified | researchgate.net |

| Osteoarthrosis | Piroxicam, Naproxen | This compound (800 mg/daily) showed similar therapeutic effects to piroxicam (20 mg) and naproxen (1000 mg). | Not specified | researchgate.net |

| Renal Colic Pain | Indomethacin | This compound may result in a large reduction in the need for rescue medication within 30 minutes. | Low-certainty evidence | researchgate.net |

| Migraine Attacks | Ergotamine combination, Placebo | Effect comparable to ergotamine combination; both superior to placebo. | Not specified | mdpi.comnih.gov |

| Sports Injuries | Not explicitly compared in abstract | Efficacy considered excellent or good in a high percentage of treated athletes; pain and mobility significantly improved. | Not specified | researchgate.net |

| Serum Biochemicals (Rats) | Piroxicam | High dose this compound (24 mg/kg) induced a significant increment in serum bilirubin (B190676) after eight weeks. | Not specified | bu.edu.eg |

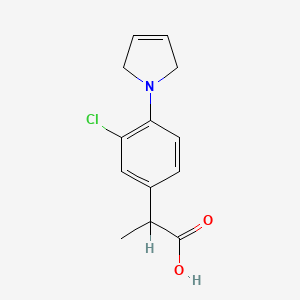

Structure

3D Structure

Propriétés

IUPAC Name |

2-[3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-9(13(16)17)10-4-5-12(11(14)8-10)15-6-2-3-7-15/h2-5,8-9H,6-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDSZXPFGCURGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)N2CC=CC2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023489 | |

| Record name | Pirprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31793-07-4 | |

| Record name | Pirprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31793-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirprofen [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031793074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13722 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pirprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pirprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7KN291890 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Pirprofen Action

Cyclooxygenase (COX) Inhibition by Pirprofen

A primary mechanism by which this compound functions as an anti-inflammatory agent is through the inhibition of cyclooxygenase (COX) enzymes medtigo.comnih.gov. These enzymes are pivotal in the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever medtigo.comnih.gov. By blocking COX activity, this compound effectively reduces the synthesis of these pro-inflammatory molecules ontosight.aimedtigo.com. Research indicates that this compound inhibits prostaglandin (B15479496) synthesis nih.govbiosynth.com. Studies using sheep seminal vesicle prostaglandin synthase in vitro demonstrated that this compound is a potent inhibitor of the conversion of arachidonic acid into prostaglandin E2 nih.gov. It was found to be a competitive inhibitor with a Ki value of approximately 1.2 µM nih.gov. Unlike some other NSAIDs such as indomethacin (B1671933) and aspirin (B1665792), which act as competitive, irreversible inhibitors, this compound behaves as a competitive, reversible inhibitor of this enzyme nih.gov.

Differential Inhibition of COX-1 and COX-2 by this compound

Like many NSAIDs, this compound inhibits both isoforms of the cyclooxygenase enzyme: COX-1 and COX-2 medtigo.com. COX-1 is constitutively expressed in various tissues and is responsible for producing prostaglandins involved in maintaining normal physiological functions, such as gastric protection and kidney function medtigo.com. COX-2, on the other hand, is primarily inducible and its expression is significantly increased at sites of inflammation and injury, where it mediates the synthesis of prostaglandins that contribute to inflammatory symptoms medtigo.com. While the provided search results confirm this compound's inhibition of both COX-1 and COX-2, specific data on the differential inhibition ratio (selectivity) between these two isoforms by this compound were not explicitly detailed. However, its classification as a traditional NSAID suggests it likely exhibits a degree of inhibition on both enzymes, which is characteristic of this class of drugs medtigo.com.

Impact of this compound on Prostaglandin Synthesis Pathways

This compound's inhibition of COX enzymes directly impacts the synthesis of prostaglandins from arachidonic acid medtigo.comnih.gov. This inhibition leads to a reduction in the levels of various prostaglandins that contribute to the inflammatory cascade ontosight.aimedtigo.com. Prostaglandins are signaling molecules that play diverse roles, including mediating pain sensitization, fever response, and inflammation medtigo.com. By reducing their production, this compound alleviates these symptoms medtigo.com. Studies have shown that this compound inhibits the synthesis of prostaglandin F2 in rats ekb.eg. The inhibition of prostaglandin synthesis is considered a major contributor to the pharmacological effects of this compound nih.gov.

Influence of this compound on Leukocyte Chemotaxis

Beyond its effects on prostaglandin synthesis, this compound has also been investigated for its influence on cellular processes involved in inflammation, such as leukocyte chemotaxis nih.gov. Leukocyte chemotaxis is the directed movement of white blood cells towards chemical signals (chemoattractants) at sites of infection or inflammation ontosight.ainih.gov. This process is crucial for recruiting immune cells to the affected area to combat pathogens and facilitate tissue repair ontosight.aiontosight.ai. Research indicates that this compound affects the chemotaxis of polymorphonuclear leukocytes (PMNs) in a dose-dependent manner in vitro nih.gov. At concentrations significantly lower than therapeutic blood levels, this compound has been shown to inhibit PMN locomotion towards different chemoattractants nih.gov. This suggests that a reduction in the accumulation and activation of inflammatory cells in tissues might be another mechanism contributing to this compound's anti-inflammatory activity in vivo, in addition to cyclooxygenase inhibition nih.gov.

Other Investigated Molecular Targets and Pathways of this compound

While the primary mechanism of action for this compound is the inhibition of cyclooxygenase and the subsequent reduction in prostaglandin synthesis, other potential molecular targets and pathways have been explored. The provided search results briefly mention that this compound inhibits the chemiluminescent response in a dose- and stimulus-dependent way, specifically the chemiluminescence induced by soluble stimuli like FMLP or PMA, but not by zymosan particles nih.gov. This suggests potential interactions with signaling pathways involved in the oxidative burst of leukocytes nih.gov. However, phagocytosis and adhesion functions of PMNs were not modified by this compound at the tested concentrations nih.gov. The search results also note that this compound does not inhibit the lipoxygenase pathway of arachidonic acid metabolism, distinguishing its mechanism from inhibitors of this pathway which leads to the production of leukotrienes medicaldialogues.in. The mechanism by which this compound might slow down the evolution of certain experimental models of osteoarthritis is also mentioned as unknown nih.gov.

Data Table: In Vitro Inhibition of Prostaglandin Synthesis by this compound

| Enzyme | Substrate | Product | Inhibition Type | Ki (µM) | Reference |

| Sheep seminal vesicle prostaglandin synthase | Arachidonic acid | Prostaglandin E2 | Competitive, reversible | ~1.2 | nih.gov |

Pharmacokinetic and Metabolic Profile of Pirprofen

Distribution Characteristics of Pirprofen

This compound is distributed throughout the body medtigo.com. It is primarily found in the plasma and synovial fluid of joints medtigo.com. The drug exhibits a relatively high volume of distribution, suggesting its ability to penetrate various tissues medtigo.com. This compound is highly protein-bound, primarily to albumin medtigo.com. This high protein binding can influence its distribution and potential interactions with other medications medtigo.com.

Metabolic Transformations of this compound

This compound undergoes hepatic metabolism, primarily in the liver medtigo.com. This process involves various enzymes, including cytochrome P450 enzymes medtigo.com. Metabolism plays a significant role in the elimination of this compound from the body medtigo.com.

Identified Metabolic Pathways of this compound (e.g., oxidation, ring scission, conjugation)

The metabolic pathways of this compound are diverse and involve several types of reactions. These include oxidation, scission of the pyrroline (B1223166) or pyrrole (B145914) ring, and conjugation nih.gov.

Oxidation is a key pathway, leading to the formation of the pyrrole analogue nih.gov. Oxidation of the pyrroline double bond to an epoxide has also been observed, followed by the opening of the oxirane ring to a trans-diol derivative nih.gov.

Scission of the pyrroline or pyrrole ring occurs, resulting in the formation of the corresponding aniline-type metabolite nih.gov. A portion of this aniline-type metabolite subsequently undergoes acetylation nih.gov.

Conjugation is another important metabolic process for this compound. Conjugation of the propionic acid functionality with glucuronic acid is extensive in some species nih.gov. Conjugation with taurine (B1682933) has also been observed nih.gov.

Characterization of this compound Metabolites

Twelve metabolites of this compound have been identified in urine, accounting for 80% or more of the urinary radioactivity after administration of 14C-labeled this compound nih.gov. The primary metabolite of this compound is 2-phenylpropionic acid, which is pharmacologically inactive medtigo.com. Other identified metabolites include the pyrrole analogue, an epoxide derived from oxidation of the pyrroline double bond, a trans-diol derivative resulting from the opening of the epoxide ring, and an aniline-type metabolite formed through ring scission, which can also be acetylated nih.gov. The pyrrol metabolite has also been assessed in pharmacokinetic studies nih.govresearchgate.net.

Species-Specific Differences in this compound Metabolism

Species-specific differences in this compound metabolism have been observed. Studies in man, rhesus monkey, rat, and mouse have revealed variations in metabolic pathways and the extent of conjugation nih.gov.

Conjugation of the propionic acid functionality with glucuronic acid is extensive in the mouse, rhesus monkey, and man nih.gov. However, this conjugation is not extensive in the rat nih.gov. Conjugation with taurine has been observed in the rat and mouse nih.gov.

Comparison of NSAID glucuronidation, including this compound, across several species indicated that it was most potent in monkeys, dogs, and humans nih.gov. Cats were also efficient in this respect nih.gov.

Preclinical Investigations of Pirprofen Efficacy and Mechanisms

Anti-inflammatory Efficacy of Pirprofen in Experimental Models

Preclinical studies have demonstrated the anti-inflammatory efficacy of this compound in several experimental animal models. This compound has been shown to possess anti-inflammatory activities in experimental animal models that are similar to those of other commonly used NSAIDs in treating rheumatic conditions. medicaldialogues.in Classical pharmacological studies have proven its powerful anti-inflammatory action. nih.gov Animal models are considered relevant for preclinical assessment when the effects observed correlate with clinical outcomes. mdpi.com

Analgesic Effects of this compound in Animal Models

This compound has also exhibited analgesic effects in animal models of pain. Experimental animal models have shown that this compound possesses analgesic activities comparable to those of other NSAIDs used for rheumatic conditions. medicaldialogues.in Analgesic activity in animal models can be assessed using various methods, including models using thermal stimuli (e.g., paw withdrawal, tail-flick tests) and chemical stimuli (e.g., acetic acid-induced writhing test, formalin test). nih.govpensoft.net

In the acetic acid-induced writhing test in mice, this compound has been shown to reduce the number of abdominal constrictions, indicating analgesic activity against chemical stimuli. nih.govbioline.org.br The formalin test, another model for assessing analgesic activity against chemical stimuli, involves a biphasic response, and NSAIDs typically affect the second phase associated with inflammation. mdpi.compensoft.net While the provided search results confirm this compound's analgesic effects in animal models, detailed comparative data with specific doses and responses in these models were not extensively available in the snippets.

Antipyretic Properties of this compound in Preclinical Studies

Preclinical studies have indicated that this compound possesses antipyretic properties, similar to other NSAIDs. medicaldialogues.in Antipyretic activity, the ability to reduce fever, is a known characteristic of many NSAIDs. This effect is generally attributed to the inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of prostaglandins (B1171923), particularly prostaglandin (B15479496) E2 (PGE2), in the hypothalamus, the body's thermoregulatory center. imrpress.comcore.ac.uk

Experimental models for evaluating antipyretic activity often involve inducing fever in animals, such as rats, using substances like yeast or peptone. imrpress.comcore.ac.ukijper.org The reduction in elevated body temperature after administration of the test substance is then measured and compared to control groups and standard antipyretic drugs like aspirin (B1665792) or paracetamol. core.ac.ukijper.org this compound's antipyretic action has been demonstrated in yeast-induced fever in rats and on fever produced with endotoxin (B1171834) in cats. imrpress.com While the mechanism is linked to prostaglandin synthesis inhibition, specific detailed data on the extent of fever reduction in these models for this compound was not presented in the provided snippets.

Effects of this compound on Cartilage in Degenerative Joint Disease Models

Studies have investigated the effects of this compound on cartilage in experimental models of degenerative joint disease, such as osteoarthritis. Unlike some other NSAIDs, this compound has been reported not to adversely affect cartilage in animal models of degenerative joint disease. medicaldialogues.in

Osteoarthritis is characterized by the degeneration of articular cartilage. fortunejournals.com Experimental models of osteoarthritis in animals, such as rabbits, can be induced through surgical procedures like meniscectomy. nih.govcapes.gov.br These models allow for the evaluation of potential protective or detrimental effects of drugs on cartilage structure and metabolism. While some NSAIDs have been shown to potentially suppress proteoglycan synthesis in chondrocytes in vitro, this compound has been noted for its lack of adverse effects on cartilage in these preclinical settings. medicaldialogues.innih.gov One study in a rabbit model of osteoarthritis induced by lateral meniscectomy observed significant protection against the development of osteoarthritic lesions in rabbits treated with this compound, unlike several other NSAIDs tested. nih.gov The mechanism for this protective effect is not fully understood. nih.gov

Studies on Cellular and Tissue-Level Responses to this compound

Investigations into the cellular and tissue-level responses to this compound have provided further insights into its mechanisms beyond cyclooxygenase inhibition. This compound's effects extend to influencing the function of inflammatory cells. nih.govkcl.ac.uk

This compound's Effects on Polymorphonuclear Leukocyte Functions

Studies have specifically examined the action of this compound on the functions of human polymorphonuclear leukocytes (PMNs), also known as neutrophils, which play a crucial role in the inflammatory response. nih.govresearchgate.net this compound has been found to affect PMN functions in vitro. nih.govresearchgate.netmedkoo.comresearchgate.net

One notable effect is on chemotaxis, the directed movement of cells in response to chemical stimuli. This compound has been shown to inhibit the chemotaxis of PMNs in a dose-dependent manner. nih.govresearchgate.net At concentrations significantly lower than therapeutic blood levels, this compound significantly inhibited PMN locomotion towards different chemoattractants. nih.gov

Furthermore, this compound has been observed to inhibit the chemiluminescent response of PMNs, which is an indicator of oxidative metabolism and the generation of reactive oxygen species. nih.govresearchgate.net This inhibition was found to be dose- and stimulus-dependent, effectively inhibiting chemiluminescence induced by soluble stimuli like FMLP or PMA, but not by zymosan particles. nih.gov

However, this compound did not appear to modify the phagocytosis or adhesion functions of PMNs at the concentrations tested in these in vitro studies. nih.gov These findings suggest that, in addition to cyclooxygenase inhibition, this compound's anti-inflammatory activity in vivo may also involve reducing the accumulation and activation of inflammatory cells in tissues through effects on processes like chemotaxis and the oxidative burst. nih.gov

Summary of this compound's Effects on PMN Functions In Vitro

| PMN Function | Effect of this compound | Notes |

| Chemotaxis | Inhibited (dose-dependent) | Significant inhibition at low concentrations. nih.gov |

| Chemiluminescence | Inhibited (dose- and stimulus-dependent) | Effective against soluble stimuli (FMLP, PMA). nih.gov |

| Phagocytosis | Not modified at tested concentrations | nih.gov |

| Adhesion | Not modified at tested concentrations | nih.gov |

Clinical Efficacy Research of Pirprofen

Pirprofen in Rheumatoid Arthritis: Clinical Trial Outcomes

Clinical research has explored the impact of this compound on the signs and symptoms of rheumatoid arthritis. Studies have assessed its efficacy through various measures, including articular indices, joint swelling, grip strength, walking time, and duration of morning stiffness.

Comparative Studies of this compound versus Aspirin (B1665792) in Rheumatoid Arthritis

Table 1: Summary of Comparative Efficacy Outcomes: this compound vs. Aspirin in Rheumatoid Arthritis

| Outcome Measure | This compound Efficacy (vs. Aspirin) | Source(s) |

| Modified Articular Index | As effective as | nih.govcolab.ws |

| Swelling Joint Index | As effective as | nih.govcolab.ws |

| Grip Strength | As effective as | nih.govcolab.wsnih.gov |

| Walking Time | As effective as | nih.govcolab.wsnih.gov |

| Duration of Morning Stiffness | As effective as | nih.govcolab.ws |

| Patient Opinion | No statistically significant difference | nih.gov |

| Observer Opinion | No statistically significant difference | nih.gov |

| Number of Tender Joints | No statistically significant difference | nih.gov |

| Number of Swollen Joints | No statistically significant difference | nih.gov |

| Erythrocyte Sedimentation Rate | No statistically significant difference | nih.gov |

| Overall Symptom Relief | As effective as, not superior | nih.govnih.gov |

Comparative Studies of this compound versus Other Non-Steroidal Anti-Inflammatory Drugs in Rheumatoid Arthritis

Clinical trials have also compared this compound's efficacy to that of other NSAIDs in rheumatoid arthritis. This compound has been reported to exhibit similar efficacy to other NSAIDs for treating rheumatoid arthritis jodrugs.com. Published clinical trials suggest that this compound is a suitable alternative to usual therapeutic dosages of various NSAIDs, including flurbiprofen, ibuprofen, indomethacin (B1671933), ketoprofen (B1673614), naproxen (B1676952), piroxicam (B610120), and sulindac, in the treatment of rheumatoid arthritis nih.gov. One double-blind clinical study reviewed the results of this compound compared to piroxicam and placebo in patients with rheumatoid arthritis, indicating that this compound was significantly superior to placebo researchgate.net. A comparative trial of this compound and ketoprofen in rheumatoid arthritis has also been conducted jpma.org.pk. This compound is considered as effective as, but not superior to, other available NSAIDs in terms of efficacy nih.gov.

Table 2: Summary of Comparative Efficacy Outcomes: this compound vs. Other NSAIDs in Rheumatoid Arthritis

| Comparator NSAID(s) | This compound Efficacy (vs. Comparator) | Source(s) |

| Other available NSAIDs | As effective as, not superior | nih.gov |

| Various NSAIDs (flurbiprofen, ibuprofen, indomethacin, ketoprofen, naproxen, piroxicam, sulindac) | Suitable alternative | nih.gov |

| Piroxicam | Significantly superior to placebo (in a study comparing this compound, piroxicam, and placebo) | researchgate.net |

| Ketoprofen | Comparative trial conducted | jpma.org.pk |

| Other NSAIDs in general | Similar efficacy | jodrugs.com |

This compound in Combination Therapy for Rheumatoid Arthritis

Information specifically detailing the clinical efficacy outcomes of this compound used in combination therapy for rheumatoid arthritis was not found in the provided search results.

This compound in Osteoarthritis: Clinical Trial Outcomes

This compound has also been investigated for its efficacy in the management of osteoarthritis.

Comparative Studies of this compound versus Other Non-Steroidal Anti-Inflammatory Drugs in Osteoarthritis

Clinical trials have compared the efficacy of this compound to other NSAIDs in treating osteoarthritis. This compound has demonstrated similar therapeutic effects as piroxicam and naproxen in patients with osteo-arthrosis affecting major joints and the spine researchgate.net. This compound is considered useful in the management of osteoarthritis nih.gov. Published clinical trials indicate its suitability as an alternative to various NSAIDs for osteoarthritis treatment nih.gov.

Table 3: Summary of Comparative Efficacy Outcomes: this compound vs. Other NSAIDs in Osteoarthritis

| Comparator NSAID(s) | This compound Efficacy (vs. Comparator) | Source(s) |

| Piroxicam and Naproxen | Similar therapeutic effects | researchgate.net |

| Various NSAIDs | Suitable alternative | nih.gov |

| Other available NSAIDs | Useful in management | nih.gov |

This compound in Ankylosing Spondylitis Research

Research has also explored the use of this compound in ankylosing spondylitis. Published clinical trials indicate that this compound is a suitable alternative to usual therapeutic dosages of various NSAIDs in the treatment of ankylosing spondylitis nih.gov. A double-blind comparison study involving this compound, indomethacin, and placebo in ankylosing spondylitis has been conducted nih.govresearchgate.net.

Table 4: Summary of Efficacy Research: this compound in Ankylosing Spondylitis

This compound in Musculoskeletal Disorders and Non-Articular Rheumatism Studies

Clinical trials indicate that this compound is a suitable alternative to other commonly used NSAIDs in the treatment of musculoskeletal disorders and non-articular rheumatism. nih.gov Studies have examined the efficacy of this compound in patients with sports injuries. researchgate.netnih.gov In two studies involving a total of 119 athletes with sports injuries, this compound treatment resulted in efficacy being considered excellent or good in 83% of the patients. researchgate.netnih.gov Significant improvements in pain and mobility were observed after one week of treatment. researchgate.netnih.gov

This compound has also been investigated in the treatment of extra-articular rheumatism. medkoo.com

This compound in Acute Pain Management

This compound has demonstrated analgesic activity in the management of acute pain. nih.gov Single oral or intramuscular doses of this compound have been found to provide equivalent analgesic activity to usual therapeutic doses of other analgesics in patients experiencing acute postsurgical, trauma, or cancer pain. nih.gov

Comparative Analgesic Efficacy of this compound with Other Analgesics

Comparative studies have assessed the analgesic efficacy of this compound against other pain relievers. In patients with acute postsurgical pain following orthopedic surgery, this compound was compared to naproxen sodium. nih.gov Both medications significantly relieved post-operative pain, with no statistically significant differences in efficacy between the groups. nih.gov

This compound has also been compared to aspirin in the treatment of rheumatoid arthritis, a condition often involving significant pain and inflammation. nih.gov A six-month double-blind, randomized, parallel-design trial found this compound to be as effective as aspirin in improving various clinical indices, including modified articular index, swelling joint index, grip strength, walking time, and duration of morning stiffness. nih.gov

In the context of migraine attacks, this compound has been compared to an ergotamine tartrate compound and placebo in a double-blind multicenter study. nih.gov Pain relief and reduction of attack intensity occurred most often with this compound among patients requiring more than one dose. nih.gov

This compound in Other Specific Clinical Conditions

Beyond musculoskeletal and acute pain, this compound's efficacy has been explored in other specific conditions.

Placebo-Controlled Studies of this compound in Specific Pain Syndromes

Placebo-controlled studies have been conducted to evaluate the efficacy of this compound in specific pain syndromes. A placebo-controlled crossover clinical trial investigated this compound in the treatment of migraine and episodic headache attacks. nih.gov The study, involving patients with either episodic headache or common or classic migraine, found a statistically significant difference in favor of this compound regarding patient preference. nih.gov this compound significantly reduced the duration of headache attacks and associated symptoms, although it did not significantly reduce the peak pain intensity. nih.gov

Another placebo-controlled double-blind trial in patients with classic and common migraine compared this compound, an ergotamine tartrate compound, and placebo. nih.gov this compound showed usefulness in the treatment of acute migraine in this study. nih.gov

This compound has also been evaluated in placebo-controlled studies for conditions such as primary dysmenorrhea. medkoo.com

Summary of Comparative Efficacy Findings

| Condition | Comparator(s) | Key Finding | Source |

| Musculoskeletal disorders & Non-articular rheumatism | Various NSAIDs (aspirin, ibuprofen, naproxen, etc.) | Suitable alternative, comparable efficacy. | nih.gov |

| Sports Injuries | - | Excellent or good efficacy in 83% of patients; improved pain and mobility. | researchgate.netnih.gov |

| Acute Postsurgical Pain (Orthopedic Surgery) | Naproxen sodium | Equally effective in relieving pain. | nih.gov |

| Rheumatoid Arthritis | Aspirin | As effective in improving clinical indices. | nih.gov |

| Migraine and Episodic Headache Attacks | Placebo | Significantly reduced duration of attacks and associated symptoms. | nih.gov |

| Migraine Attacks | Ergotamine tartrate compound, Placebo | Showed usefulness in acute migraine treatment. | nih.gov |

Toxicological Profile and Safety Research of Pirprofen

Gastrointestinal Adverse Effects of Pirprofen Like other NSAIDs, this compound is associated with gastrointestinal adverse effects, including disturbances and peptic ulcer.medicaldialogues.innih.govmims.com

Comparative Gastrointestinal Toxicity of this compound with Other Non-Steroidal Anti-Inflammatory Drugs Studies have compared the gastrointestinal toxicity of this compound with other NSAIDs. A controlled endoscopic study comparing this compound and naproxen (B1676952) in patients with rheumatoid arthritis found that while both drugs were effective in relieving clinical symptoms, this compound administration resulted in a significantly more severe degree of gastric damage.nih.govGastric mucosal lesions were observed in 90% of this compound-treated patients compared to 60% of those on naproxen.nih.govMore severe lesions (grades 3 and 4) were found in 65% of subjects treated with this compound, versus 15% of those treated with naproxen (P = 0.001).nih.gov

Comparative Gastric Mucosa Lesions: this compound vs. Naproxen

| Drug | Patients with Gastric Mucosa Lesions (%) | Patients with Severe Lesions (Grades 3 & 4) (%) | P-value (Severe Lesions) |

| This compound | 90 | 65 | 0.001 |

| Naproxen | 60 | 15 |

The relative gastrointestinal toxicity of this compound compared with other NSAIDs warrants further investigation in both animals and humans. medicaldialogues.in While this compound was found to be at least as effective as naproxen in relieving rheumatic symptoms, its administration led to significantly more severe gastric damage in a clinical study. nih.gov The risk of gastrointestinal side effects, including bleeding, ulcers, and perforations, is a known concern with NSAIDs like this compound. medtigo.com

Renal Function and this compound Research

This compound is primarily eliminated through the kidneys medtigo.com. Like other NSAIDs, this compound inhibits cyclooxygenase enzymes, which are crucial for the synthesis of prostaglandins (B1171923) medtigo.com. Prostaglandins play a significant role in regulating renal hemodynamics, and their inhibition by NSAIDs can lead to changes in renal function sma.org.sg.

Effects of this compound on Glomerular Filtration Rate and Proteinuria

Studies have investigated the effects of this compound on renal function parameters, including glomerular filtration rate (GFR) and proteinuria. In a study examining the effect of this compound on renal function in humans over a short period, parameters such as 24-hour urine output, urinalysis, qualitative proteinuria analysis, GFR determination, blood urea, serum creatinine, and serum Na and K were used as indexes. No statistically significant changes in these parameters were observed after the administration of this compound for a short duration sma.org.sg. This suggests that, at least in short-term use, this compound did not cause significant alterations in GFR or induce proteinuria in the studied population sma.org.sg.

While research specifically on this compound's long-term effects on GFR and proteinuria is limited in the provided results, studies on other substances (like pirfenidone, which is a different compound) highlight the importance of monitoring GFR and proteinuria as indicators of renal health and disease progression nih.govmdpi.comnice.org.uk. Proteinuria reduction, for instance, has been associated with a slower decline in eGFR in patients with glomerular disease mdpi.com.

Potential for Renal Impairment with this compound Use

This compound, being primarily excreted by the kidneys, should be used with caution or avoided in individuals with impaired renal function or chronic kidney disease medtigo.com. Severe renal impairment or end-stage renal disease are contraindications for this compound use, as it may further compromise kidney function medtigo.com. NSAIDs, including this compound, have the potential to cause acute renal failure and increase the risk of nephrotoxicity, particularly when used concomitantly with other nephrotoxic agents like ACE inhibitors, ciclosporin, tacrolimus, or diuretics medicaldialogues.indrugbank.comwestmidspallcare.co.uk.

Studies in rats have indicated that this compound can cause degenerative changes in the tubules of the kidneys, as well as congestion of their blood vessels and edema in the interstitial tissue ekb.eg. While a study in humans using this compound for a short period did not observe statistically significant changes in renal function parameters, the potential for renal impairment, especially with pre-existing conditions or in combination with other drugs, is a recognized concern with NSAIDs like this compound medicaldialogues.inmedtigo.comsma.org.sgdrugbank.comwestmidspallcare.co.ukekb.eg.

Hematological Changes Associated with this compound

Hematological changes have been associated with this compound use medicaldialogues.inmims.com. While specific details on the nature and frequency of these changes in humans are limited in the provided search results, one study in rats monitored clinical-chemical and hematological parameters and reported no changes caused by this compound, suggesting safety in that specific animal model nih.gov. However, other sources list hematological changes as a known side effect in humans medicaldialogues.inmims.com. Research on the toxic effects of this compound on chromosomes in mice showed that high doses (450 mg/kg body weight) led to a significant increase in chromosomal aberrations, including breaks, end-to-end associations, and centromeric attenuations, although lower doses did not show a significant increase in aberrations, suggesting it may not be a direct mutagen at low doses ekb.eg.

Photosensitivity Reactions to this compound

Photosensitivity reactions are another adverse effect associated with this compound medicaldialogues.inmims.com. These reactions involve abnormal skin responses to light exposure after taking the medication mansapublishers.comwikidoc.org. This compound belongs to the class of 2-arylpropionic acids (profens), which have been identified as being among the most likely NSAIDs to cause photosensitivity reactions wikidoc.org. The mechanism of photosensitivity in 2-arylpropionic acids is linked to the decarboxylation of the carboxylic acid moiety upon light exposure wikidoc.org.

Long-Term Tolerability Studies of this compound

Information specifically detailing long-term tolerability studies of this compound is limited in the provided search results. Some sources mention the need for further investigation into its long-term tolerability, particularly in comparison to newer NSAIDs or formulations nih.govdeepdyve.com. This compound was voluntarily withdrawn from the market globally in 1990 following reports of adverse events, including fatal liver toxicity, which underscores concerns about its safety profile, potentially impacting long-term use ontosight.aiwikipedia.org. While a review from 1986 suggested this compound was generally well-tolerated in clinical trials compared to some other NSAIDs, particularly aspirin (B1665792), and that gastrointestinal complaints were the most frequently reported side effects, the subsequent market withdrawal highlights significant long-term safety concerns that emerged nih.govwikipedia.org. Studies in rats suggested recommending short-term medication periods to avoid observed side effects, including degenerative changes in kidneys and gastric mucosa alterations ekb.eg.

Data Tables

Based on the information found, a detailed comparative data table on this compound's effects across different studies or parameters is not feasible due to the limited and sometimes general nature of the data regarding specific quantitative changes in renal or hematological parameters in humans within the provided search results. However, we can summarize the reported effects:

| System Affected | Reported Effects | Source(s) |

| Renal Function | Potential for impairment, especially with pre-existing conditions; degenerative changes in rat kidney tubules; congestion and edema in rat kidneys; increased nephrotoxicity risk with certain co-medications. | medicaldialogues.inmedtigo.comsma.org.sgdrugbank.comwestmidspallcare.co.ukekb.eg |

| Hematological | Hematological changes reported; no changes observed in one rat study; chromosomal aberrations at high doses in mice. | medicaldialogues.inmims.comnih.govekb.eg |

| Skin | Photosensitivity reactions; skin rashes; pruritus. | medicaldialogues.inmims.comwikidoc.org |

Drug Interactions and Polypharmacy Research Involving Pirprofen

Pharmacodynamic Interactions of Pirprofen

Pharmacodynamic interactions occur when drugs directly influence each other's physiological effects at the site of action. For this compound, as with other NSAIDs, these interactions often involve an increased risk of additive adverse effects, particularly related to bleeding, gastrointestinal irritation, and renal function.

The co-administration of this compound with other drugs can lead to several significant pharmacodynamic effects. A primary concern is the increased risk of bleeding and hemorrhage when this compound is combined with anticoagulants or antiplatelet agents like Abciximab. Similarly, using this compound with selective serotonin (B10506) reuptake inhibitors (SSRIs), such as Citalopram, or other antidepressants like Amoxapine, can elevate the risk of gastrointestinal bleeding. nih.gov

Furthermore, this compound can interact with medications that affect blood pressure and renal function. The antihypertensive effects of drugs like Acebutolol and Alprenolol may be diminished when taken with this compound. nih.gov Concurrent use with agents that can cause nephrotoxicity, such as Amphotericin B, may increase the risk of kidney damage. nih.gov An increased risk of hyperkalemia is possible when this compound is combined with drugs like Clevidipine, and co-administration with certain quinolone antibiotics, including Cinoxacin and Ciprofloxacin, may heighten neuroexcitatory activities. nih.gov

Table 1: Documented Pharmacodynamic Interactions of this compound

| Interacting Drug/Class | Potential Effect |

|---|---|

| Abciximab | Increased risk of bleeding and hemorrhage. nih.gov |

| Acebutolol | Decreased antihypertensive activity. nih.gov |

| Almotriptan | Increased risk of hypertension. nih.gov |

| Alprenolol | Decreased antihypertensive activity. nih.gov |

| Alteplase | Increased risk of bleeding and hemorrhage. nih.gov |

| Amoxapine | Increased risk of gastrointestinal bleeding. nih.gov |

| Amphotericin B | Increased risk of nephrotoxicity. nih.gov |

| Azilsartan medoxomil | Increased risk of renal failure, hyperkalemia, and hypertension. nih.gov |

| Cinoxacin | Increased neuroexcitatory activities. nih.gov |

| Ciprofloxacin | Increased neuroexcitatory activities. nih.gov |

| Citalopram | Increased risk of gastrointestinal bleeding. nih.gov |

| Clenbuterol | Increased risk of hypertension. nih.gov |

Pharmacokinetic Interactions of this compound

Pharmacokinetic interactions involve one drug affecting the absorption, distribution, metabolism, or excretion (ADME) of another. Research indicates that this compound can influence the pharmacokinetics of various drugs, primarily by decreasing their rate of excretion. This inhibition of renal or metabolic clearance can lead to higher serum concentrations of the affected drug, potentially increasing the risk of toxicity.

For example, this compound may reduce the excretion rate of numerous medications, including the antiviral Abacavir, the anticancer agent Cisplatin, and the immunosuppressant Azathioprine, which could result in higher and more sustained serum levels of these drugs. nih.gov This effect extends to various other drug classes, such as benzodiazepines (Alprazolam, Clobazam), antibiotics (Amoxicillin, Ampicillin, Aztreonam), and hypoglycemic agents (Alogliptin). nih.gov Therefore, monitoring is often required when this compound is co-administered with drugs that have a narrow therapeutic index and are cleared by similar pathways.

Table 2: Documented Pharmacokinetic Interactions of this compound

| Interacting Drug | Potential Effect |

|---|---|

| Abacavir | This compound may decrease the excretion rate, potentially leading to a higher serum level. nih.gov |

| Almasilate | This compound may decrease the excretion rate, potentially leading to a higher serum level. nih.gov |

| Alogliptin | This compound may decrease the excretion rate, potentially leading to a higher serum level. nih.gov |

| Alprazolam | This compound may decrease the excretion rate, potentially leading to a higher serum level. nih.gov |

| Amoxicillin | This compound may decrease the excretion rate, potentially leading to a higher serum level. nih.gov |

| Ampicillin | This compound may decrease the excretion rate, potentially leading to a higher serum level. nih.gov |

| Amrinone | This compound may decrease the excretion rate, potentially leading to a higher serum level. nih.gov |

| Azathioprine | This compound may decrease the excretion rate, potentially leading to a higher serum level. nih.gov |

| Azelaic acid | This compound may decrease the excretion rate, potentially leading to a higher serum level. nih.gov |

| Aztreonam | This compound may decrease the excretion rate, potentially leading to a higher serum level. nih.gov |

| Cisplatin | This compound may decrease the excretion rate, potentially leading to a higher serum level. nih.gov |

Advanced Analytical Methodologies for Pirprofen Research

Chromatographic Techniques for Pirprofen Quantification in Biological Matrices

High-performance liquid chromatography (HPLC) has been a primary technique for the determination of this compound in various biological fluids. One established HPLC method utilizes electrochemical detection to quantify this compound in cerebrospinal fluid (CSF), plasma, and synovial fluid. nih.gov This method involves a C-18 column and a mobile phase composed of acetonitrile (B52724) acetate:phosphate buffer (pH 3.0). nih.gov

Sample preparation for this technique includes acidification with phosphoric acid, followed by extraction into dichloromethane. The organic layer is then evaporated, and the residue is reconstituted for injection into the chromatograph. nih.gov A detection potential of +0.85 V is applied, based on current-potential curves, to ensure optimal sensitivity. nih.gov This method demonstrates high specificity and sensitivity, with a detection limit of 0.1 ng/mL in CSF and 1 ng/mL in plasma and synovial fluid. nih.gov The recovery of this compound from these matrices is greater than 96%, with an intraday coefficient of variation of less than 5%, indicating excellent accuracy and precision. nih.gov The high sensitivity of this method makes it particularly suitable for analyzing samples with low drug concentrations, such as CSF, and for studies requiring small sample volumes. nih.gov

Table 1: HPLC Method Parameters for this compound Quantification

| Parameter | Value |

| Chromatographic Column | C-18 |

| Mobile Phase | Acetonitrile acetate:phosphate buffer (pH 3.0) |

| Detection | Electrochemical |

| Detection Potential | +0.85 V |

| Detection Limit (CSF) | 0.1 ng/mL |

| Detection Limit (Plasma) | 1 ng/mL |

| Detection Limit (Synovial Fluid) | 1 ng/mL |

| Recovery | >96% |

| Intraday Coefficient of Variation | <5% |

Stereospecific Assays for this compound Enantiomers

As this compound is a chiral compound, with its pharmacological activity primarily associated with one of its enantiomers, stereospecific assays are essential for detailed pharmacokinetic studies. A stereospecific high-performance liquid chromatographic method has been developed for the separate quantification of this compound enantiomers in rat plasma and urine. nih.gov

This assay involves a derivatization step to form diastereomers of the this compound enantiomers using L-leucinamide. These diastereomers can then be separated on a reversed-phase column. The sample preparation includes the addition of an internal standard (ketoprofen) and an acidifier (L-ascorbic acid) to the biological fluid, followed by extraction with an isopropanol-isooctane (5:95) mixture. nih.gov

The separated diastereomers are detected by ultraviolet (UV) spectrophotometry at 275 nm. The mobile phase used for the separation is a mixture of 0.06 M KH2PO4, acetonitrile, and triethylamine (B128534) (64:36:0.1). nih.gov This method achieves a limit of quantitation of 0.1 µg/mL for each enantiomer in a 100 µL plasma sample. nih.gov The assay has been successfully applied to study the pharmacokinetics of this compound enantiomers in rats, demonstrating its suitability for in vivo research. nih.gov

Table 2: Stereospecific HPLC Assay for this compound Enantiomers

| Parameter | Details |

| Biological Matrices | Rat plasma, Urine |

| Derivatizing Agent | L-leucinamide |

| Internal Standard | Ketoprofen (B1673614) |

| Chromatographic Column | Reversed-phase |

| Mobile Phase | 0.06 M KH2PO4-acetonitrile-triethylamine (64:36:0.1) |

| Detection | UV at 275 nm |

| Limit of Quantitation | 0.1 µg/mL for each enantiomer |

Regulatory and Market Withdrawal Analysis of Pirprofen

Reasons for Pirprofen's Market Withdrawal

This compound was withdrawn from the market primarily due to concerns regarding its safety profile, specifically its potential to cause liver toxicity ontosight.aiwikipedia.org. Reports of severe liver damage, including fatal cases, emerged during the post-marketing surveillance period wikipedia.org. This hepatotoxic potential was deemed an unacceptable risk, leading to the decision to remove the drug from circulation in many jurisdictions ontosight.ai. While drugs can be withdrawn for various reasons, including commercial factors or lack of efficacy, the withdrawal of this compound was driven by unexpected adverse effects, particularly liver toxicity, that became apparent after the drug was widely used wikipedia.org.

Implications of this compound's Withdrawal for Non-Steroidal Anti-Inflammatory Drug Safety Regulations

The withdrawal of this compound, alongside other NSAIDs like benoxaprofen (B1668000) which was also withdrawn due to hepatic side effects, highlighted the importance of robust post-marketing surveillance and the need for continuous evaluation of the safety of marketed drugs ualberta.ca. The experience with this compound underscored the potential for serious adverse drug reactions, such as hepatotoxicity, to emerge even after a drug has been approved and is in clinical use ontosight.aiwikipedia.orgwikipedia.org. This likely contributed to increased regulatory scrutiny of NSAIDs and reinforced the emphasis on monitoring for hepatic adverse events across the class ontosight.aiualberta.ca. The withdrawal process itself, and the varying approaches taken by different regulatory bodies, also likely informed discussions on the need for more harmonized global approaches to drug safety monitoring and withdrawal decisions nih.govnih.gov.

Global Regulatory Scrutiny of this compound and Related Compounds

Regulatory agencies worldwide, including bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have historically scrutinized NSAIDs due to their potential risks ontosight.ai. The case of this compound, with its documented hepatotoxicity, contributed to this heightened vigilance regarding the safety profiles of drugs in this class ontosight.aiwikipedia.org. While this compound is no longer approved for use in many countries, the regulatory focus on balancing the therapeutic benefits of NSAIDs with their potential risks, including gastrointestinal, renal, and cardiovascular effects, remains a critical aspect of pharmaceutical regulation ontosight.aiualberta.caump.edu.pl. The global regulatory landscape for pharmaceuticals is characterized by increasing scrutiny and evolving compliance requirements, driven by factors such as the need for enhanced safety monitoring and the complexities of global drug development and distribution raps.orglinical.comkpmg.com. The experience with compounds like this compound has undoubtedly played a role in shaping these ongoing regulatory considerations for NSAIDs and other drug classes ontosight.aiualberta.ca.

Compound Information

| Compound Name | PubChem CID |

| This compound | 35935 |

Data Table: Reasons for Drug Withdrawal

| Reason for Withdrawal | Example Compounds |

| Liver toxicity | This compound, Benoxaprofen, Alatrofloxacin, Troglitazone |

| Cardiac arrhythmias and death | Prenylamine |

| Respiratory reactions | Proglumide |

| Serious gastrointestinal adverse events | Alosetron |

| Anaphylaxis | Alphaxolone/Alphadolone |

| Vasculitis | Alclofenac |

Data Table: Drug Withdrawals by Region (Example Data Points)

| Region | Number of Drugs Withdrawn (Example Period) | Primary Reasons (Example) |

| Worldwide | ~9.34% of 462 identified medications (1953-2013) nih.gov | Severe drug reactions, Hepatotoxicity nih.gov |

| North America | Significant number nih.gov | Hepatic toxicity, Adverse drug reactions, Cardiovascular toxicity, Gastrointestinal issues nih.gov |

| Europe | Significant number nih.gov | Varied, includes hepatotoxicity wikipedia.org |

| Asia | Significant number nih.gov | Varied nih.gov |

| Australia | Significant number nih.gov | Varied nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.